![molecular formula C27H46N2OS B14341625 N-[Methyl(octadecyl)carbamothioyl]benzamide CAS No. 93211-31-5](/img/structure/B14341625.png)
N-[Methyl(octadecyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Methyl(octadecyl)carbamothioyl]benzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a long alkyl chain through a carbamothioyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Methyl(octadecyl)carbamothioyl]benzamide typically involves the reaction of benzoyl chloride with N-methyl-N-octadecylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[Methyl(octadecyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of the compound can lead to the formation of amines or thiols.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[Methyl(octadecyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component of pharmaceutical formulations.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[Methyl(octadecyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzamide: A similar compound with two methyl groups attached to the nitrogen atom.
N-Octadecylbenzamide: A compound with an octadecyl group attached to the nitrogen atom.
N-Methylbenzamide: A simpler compound with a single methyl group attached to the nitrogen atom.
Uniqueness
N-[Methyl(octadecyl)carbamothioyl]benzamide is unique due to the presence of both a long alkyl chain and a carbamothioyl linkage, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
93211-31-5 |
|---|---|
Molekularformel |
C27H46N2OS |
Molekulargewicht |
446.7 g/mol |
IUPAC-Name |
N-[methyl(octadecyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C27H46N2OS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-29(2)27(31)28-26(30)25-22-19-18-20-23-25/h18-20,22-23H,3-17,21,24H2,1-2H3,(H,28,30,31) |
InChI-Schlüssel |
CURSGLJNCQGYFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)C(=S)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[2-(diphenylphosphoryl)phenyl]urea](/img/structure/B14341551.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

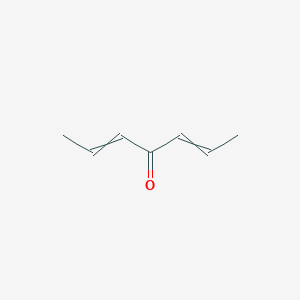
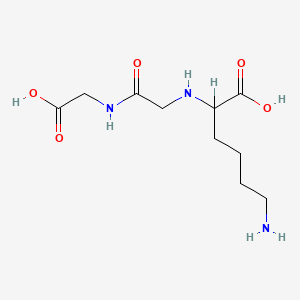
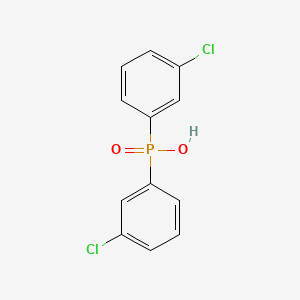
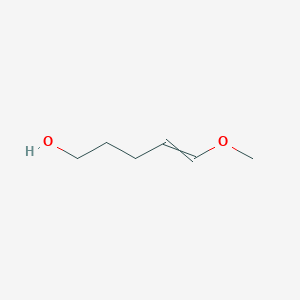


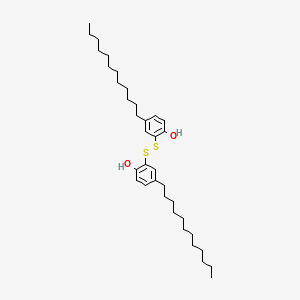
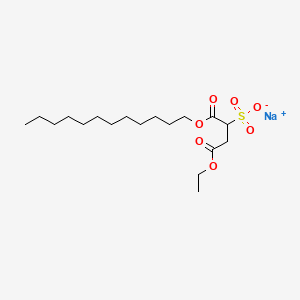
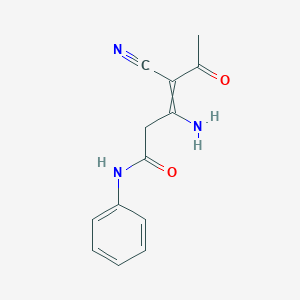

![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
